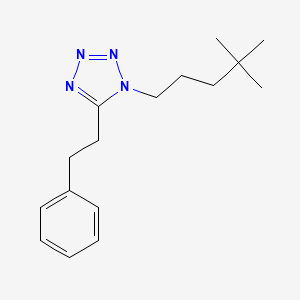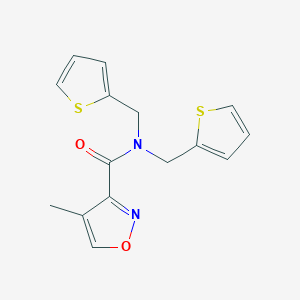
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole, also known as DMPT, is a chemical compound that has gained significant attention in scientific research in recent years. DMPT is a tetrazole derivative that has been found to have various biochemical and physiological effects.
作用機序
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole acts as a potent activator of the olfactory receptor 51E2 (OR51E2) in the nasal cavity, which stimulates the secretion of gonadotropin-releasing hormone (GnRH) in the hypothalamus. This, in turn, stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, leading to an increase in testosterone and estrogen levels in the body.
Biochemical and Physiological Effects:
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been shown to have various biochemical and physiological effects. It has been found to improve the immune function, reduce oxidative stress, and enhance the antioxidant capacity of the body. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve the growth performance of livestock, increase the level of beneficial gut bacteria, and reduce the incidence of diarrhea.
実験室実験の利点と制限
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has several advantages for use in lab experiments. It is a stable and easy-to-use compound that can be easily administered to animals. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is also a cost-effective alternative to traditional growth-promoting agents. However, there are some limitations to the use of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in lab experiments. Its effects on different animal species may vary, and the optimal dosage and duration of treatment are still under investigation.
将来の方向性
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has shown promising results in various fields of scientific research. Future research should focus on identifying the optimal dosage and duration of treatment, as well as investigating the effects of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole on different animal species. Further research is also needed to explore the potential applications of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in human health and disease management.
Conclusion:
In conclusion, 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole is a promising compound that has gained significant attention in scientific research in recent years. It has been found to have various biochemical and physiological effects, including antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive. Further research is needed to explore the full potential of 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole in various fields of scientific research.
合成法
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole can be synthesized using a simple and efficient method. It is prepared by reacting 4,4-dimethylpentanal with hydrazine hydrate to form 4,4-dimethylpentylhydrazine. This intermediate is then reacted with 2-phenylethyl bromide to form 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole.
科学的研究の応用
1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. 1-(4,4-Dimethylpentyl)-5-(2-phenylethyl)tetrazole has also been shown to improve growth performance and feed efficiency in livestock, making it a promising feed additive.
特性
IUPAC Name |
1-(4,4-dimethylpentyl)-5-(2-phenylethyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4/c1-16(2,3)12-7-13-20-15(17-18-19-20)11-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKUHFSRVFPUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCN1C(=NN=N1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431562.png)

![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![N-(2,1,3-benzothiadiazol-5-ylmethyl)-2-[(3,4-dichlorophenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431587.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)
![2-(2-amino-2-oxoethyl)-N-[[3-hydroxy-1-(2-hydroxy-3-methoxypropyl)azetidin-3-yl]methyl]furan-3-carboxamide](/img/structure/B7431610.png)
![[3-(4,6-Dimethylpyrimidin-2-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(furan-2-yl)methanone](/img/structure/B7431613.png)
![N-[3-[[(3-methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclobutyl]furan-2-carboxamide](/img/structure/B7431624.png)


![3-methyl-N-[1-(3-methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-N-propylfuran-2-carboxamide](/img/structure/B7431630.png)
![2-[2-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethynyl]pyridine](/img/structure/B7431644.png)
![1-[3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)amino]-2-methylpiperidin-1-yl]-3-(furan-3-yl)propan-1-one](/img/structure/B7431653.png)